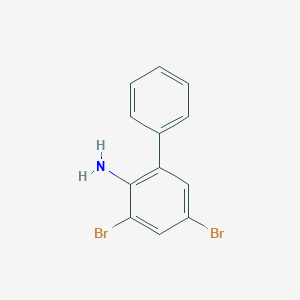

3,5-Dibromobiphenyl-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIFDXFCGYZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348070 | |

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16372-95-5 | |

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3,5 Dibromobiphenyl 2 Amine and Analogs

Direct Synthetic Routes to Brominated Aminobiphenyl Scaffolds

Direct synthetic methods offer a straightforward approach to introducing bromine atoms onto pre-existing aminobiphenyl frameworks or building the brominated scaffold from simpler aromatic precursors.

Bromination Reactions of Precursor Diamines and Anilines

The direct bromination of aromatic amines, such as anilines and their derivatives, is a common method for introducing bromine atoms onto the aromatic ring. The directing effects of the amino group play a crucial role in determining the regioselectivity of the bromination. For instance, the bromination of anilines often leads to para-substituted products. researchgate.net The use of N-bromosuccinimide (NBS) as a brominating agent offers a highly para-selective method for the direct bromination of aniline (B41778) and its analogs at room temperature. researchgate.net This method has been shown to be effective on a gram scale and tolerates a variety of functional groups. researchgate.net

However, achieving specific substitution patterns, such as the 3,5-dibromo substitution on a biphenyl-2-amine, can be challenging due to the activating and ortho-, para-directing nature of the amino group. lumenlearning.com In some cases, the amino group's directing properties can be utilized to introduce halogens after the formation of the biphenyl (B1667301) structure. vanderbilt.edu

Multi-step Syntheses from Halonitrobenzenes

A versatile approach to synthesizing brominated aminobiphenyls involves multi-step sequences starting from readily available halonitrobenzenes. lumenlearning.comlibretexts.org This strategy allows for precise control over the substitution pattern. A typical sequence involves the nitration of a benzene (B151609) derivative, followed by bromination, and finally, reduction of the nitro group to an amine. lumenlearning.comlibretexts.org The order of these steps is critical. For example, to synthesize m-bromoaniline from benzene, nitration must precede bromination because the nitro group is a meta-director, while the amino group is an ortho-, para-director. lumenlearning.comlibretexts.org

This multi-step approach provides a reliable pathway to complex substitution patterns that are not easily accessible through direct bromination of the parent amine. For instance, the synthesis of 2-aminobiphenyl (B1664054) compounds can be achieved through a Hofmann degradation reaction of a biphenyl-2-carboxamide derivative, which itself can be prepared from a substituted 9-fluorenone. google.com This method allows for the introduction of various substituents, including bromine, on the biphenyl framework. google.com

Metal-Catalyzed Cross-Coupling Approaches for Biphenyl Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond that forms the biphenyl core. These methods offer high efficiency and functional group tolerance, making them indispensable in modern organic synthesis.

Palladium-Catalyzed C-C Coupling Strategies

Palladium-catalyzed reactions are among the most widely used methods for biphenyl synthesis. mit.eduacs.org These reactions typically involve the coupling of an aryl halide with an organometallic reagent.

The Ullmann reaction, a classical method for forming biaryl linkages, involves the copper-catalyzed coupling of two aryl halides. operachem.comorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. operachem.comfrontiersin.org The Ullmann coupling is particularly useful for synthesizing symmetrically substituted biphenyls. organic-chemistry.orgvulcanchem.com For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved through the Ullmann coupling of 2-iodonitrobenzene. rsc.org

The reaction can also be applied to the synthesis of unsymmetrical biphenyls, often referred to as Ullmann-type reactions, which involve the coupling of an aryl halide with a nucleophile, such as an amine or an alcohol. operachem.comorganic-chemistry.org These reactions are crucial for creating diaryl amines and ethers. operachem.com The synthesis of tetra-ortho-substituted biphenyls has been successfully achieved using Ullmann coupling reactions. vanderbilt.edu

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| 2-Bromonitrobenzene | Copper | High Temperature | 2,2'-Dinitrobiphenyl | - | operachem.com |

| 1-Iodo-2-nitrobenzene | Copper powder | 350 °C | 2,2'-Dinitrobiphenyl | - | rsc.org |

| Aryl halide, Aryl amine | Copper | Stoichiometric amount | Diaryl amine | - | operachem.com |

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used palladium-catalyzed method for the synthesis of biaryls. uwindsor.camdpi.comgre.ac.uk It involves the reaction of an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide or triflate. gre.ac.uk This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. d-nb.info

The Suzuki-Miyaura coupling has been successfully employed in the synthesis of various substituted biphenyls. uwindsor.cagre.ac.uk For example, the reaction of 1,3,5-tris(4-boromophenyl)benzene with phenylboronic acid can selectively yield 3,5-dibromobiphenyl. uwindsor.ca The synthesis of 2-nitro-substituted bi- and terphenyls, which are precursors to the corresponding amines, has been achieved using Suzuki-Miyaura coupling, although the low stability of 2-nitrophenylboronic acids can present a challenge. d-nb.info The reaction conditions, including the choice of base and palladium catalyst, are crucial for the success of the coupling. uwindsor.camdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |

| 1,3,5-Tris(4-boromophenyl)benzene | Phenylboronic acid | - | - | 3,5-Dibromobiphenyl | 67% | uwindsor.ca |

| 2-Amino-3-benzoyl-5-bromopyrazine | Arylboronic acids | - | Na2CO3 | 7-Substituted pyrazolo[1,5-a]pyridines | - | uwindsor.ca |

| o-, m-, p-(Bromomethyl)phenylboronic acid pinacol (B44631) esters | Aryl halides | Palladium | - | Biphenyls | - | gre.ac.uk |

Negishi Cross-Coupling in Biaryl Formation

The Negishi cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of unsymmetrical biaryls. rsc.orgorganic-chemistry.orgwikipedia.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. rsc.orgwikipedia.org The general mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Initially, a low-valent metal complex, typically palladium(0), undergoes oxidative addition with an aryl halide. rsc.org This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the palladium complex. rsc.org Finally, reductive elimination from the resulting diorganopalladium species yields the desired biaryl product and regenerates the active palladium(0) catalyst. rsc.org

The scope of the Negishi coupling is broad, accommodating a wide range of aryl and vinyl halides, as well as various organozinc reagents. organic-chemistry.orgwikipedia.org Nickel catalysts, such as Ni(acac)₂, can also be employed and are sometimes preferred for specific applications. rsc.orgwikipedia.org The reaction's ability to tolerate a variety of functional groups makes it a valuable tool in the synthesis of complex molecules. wikipedia.org

Table 1: Key Features of Negishi Cross-Coupling for Biaryl Synthesis

| Feature | Description |

| Reactants | Organozinc compound and an organic halide (aryl, vinyl, etc.). organic-chemistry.orgwikipedia.org |

| Catalyst | Typically a palladium(0) complex, though nickel catalysts are also used. rsc.orgwikipedia.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. rsc.org |

| Advantages | Good yields, high functional group tolerance, and broad scope. organic-chemistry.orgwikipedia.org |

| Applications | Widely used in the synthesis of unsymmetrical biaryls and other complex organic molecules. rsc.orgwikipedia.org |

Palladium-Catalyzed Amination (C-N Cross-Coupling) for Biphenyl Amine Synthesis

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a cornerstone for the formation of C-N bonds and is particularly relevant for the synthesis of biphenyl amines. pleiades.onlinecore.ac.ukacs.org This reaction enables the coupling of aryl halides or triflates with primary or secondary amines, providing a direct route to arylamines. core.ac.ukacs.org The development of specialized ligands has been crucial to the success and broad applicability of this methodology. acs.org

Chemo- and Regioselective N-Arylation Strategies

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules. In the context of palladium-catalyzed amination, the ability to selectively arylate a specific nitrogen atom in the presence of other nucleophilic sites is paramount. The choice of ligand, base, and solvent plays a critical role in controlling the selectivity of the reaction. acs.org For instance, the use of sterically hindered phosphine (B1218219) ligands can favor monoarylation of primary amines by preventing a second C-N bond formation. acs.org

The synthesis of unsymmetrically substituted triarylamines can be achieved in a one-pot procedure by the sequential addition of two different aryl bromides to an arylamine in the presence of a palladium catalyst. core.ac.uk This approach highlights the level of control that can be exerted over the N-arylation process.

Macrocyclization via Pd-Catalyzed Diamination of Dibromobiphenyls

Palladium-catalyzed amination has been successfully employed in the synthesis of macrocycles containing biphenyl units. pleiades.onlinesemanticscholar.orgresearchgate.net These reactions typically involve the intramolecular or intermolecular diamination of dibromobiphenyls with di- or polyamines. pleiades.onlinesemanticscholar.org The success of these macrocyclization reactions is highly dependent on several factors, including the substitution pattern of the dibromobiphenyl, the nature of the polyamine, and the reaction conditions. semanticscholar.orgsci-hub.se

For example, 3,3'-dibromobiphenyl has been shown to be a suitable substrate for the synthesis of polyazamacrocycles, affording yields up to 40%. semanticscholar.org In contrast, the use of 4,4'-dibromobiphenyl (B48405) often results in lower yields of the desired macrocycle due to geometric constraints. semanticscholar.org The formation of cyclic dimers and oligomers is a common side reaction in these processes. semanticscholar.org Two primary strategies are employed for this type of macrocyclization: the reaction of N,N'-bis(bromobiphenyl) substituted polyamines with a second amine molecule, or the reaction of in situ prepared bis(polyamine) substituted biphenyls with dibromobiphenyls. semanticscholar.org

Table 2: Palladium-Catalyzed Diamination of Dibromobiphenyls

| Dibromobiphenyl Isomer | Reactivity in Macrocyclization | Typical Yields | Notes |

| 3,3'-Dibromobiphenyl | High | Up to 40% semanticscholar.org | Favorable geometry for macrocyclization. semanticscholar.org |

| 4,4'-Dibromobiphenyl | Low | <10% semanticscholar.org | Geometrical factors hinder macrocycle formation. semanticscholar.org |

| 2,2'-Dibromobiphenyl (B83442) | Very Low | Low to no macrocycle formation | Often leads to acyclic products. sci-hub.se |

Copper-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

While palladium catalysis is dominant, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, offer a valuable and more economical alternative. rsc.orgresearchgate.net These reactions have been historically important and continue to be developed for modern synthetic applications. researchgate.netresearchgate.net Copper catalysis is particularly useful for the synthesis of carbazoles from 2,2'-dibromobiphenyls and primary amines. rsc.orgresearchgate.net

The mechanism of copper-catalyzed C-N coupling is believed to involve the formation of a copper(I) active species. researchgate.net The reaction often requires the use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), to facilitate the coupling process. rsc.org While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder temperatures. rsc.org However, a key challenge in copper-catalyzed amination is the coupling of sterically hindered reaction partners, an area where recent advancements have been made through the development of novel ligands. nih.gov

Table 3: Comparison of Palladium and Copper Catalysis for C-N Bond Formation

| Feature | Palladium Catalysis | Copper Catalysis |

| Cost | More expensive | Less expensive and more abundant. rsc.org |

| Reaction Conditions | Generally milder | Traditionally harsher, but milder methods are being developed. rsc.org |

| Scope | Very broad, including sterically hindered substrates. acs.org | Can be limited, especially with hindered partners, though improving. nih.gov |

| Ligands | Often requires sophisticated phosphine-based ligands. acs.org | Often uses simpler, cheaper diamine or amino acid-based ligands. rsc.orgacs.org |

| Toxicity | Higher | Lower. rsc.org |

Post-Cyclization Functionalization and Derivatization

Following the construction of the core biphenylamine scaffold, further functionalization can be achieved through various chemical transformations. These modifications are crucial for fine-tuning the properties of the molecule for specific applications.

Diazotization and Subsequent Nucleophilic Displacement

Diazotization of primary aromatic amines, such as 3,5-dibromobiphenyl-2-amine, provides a versatile intermediate, the diazonium salt, which can be converted into a wide array of functional groups. libretexts.orgmasterorganicchemistry.com This two-step process involves the reaction of the primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the diazonium salt. masterorganicchemistry.com

The resulting diazonium group is an excellent leaving group (N₂) and can be readily displaced by various nucleophiles. masterorganicchemistry.com For example, treatment with copper(I) halides (CuCl, CuBr) in a Sandmeyer reaction can introduce chloro and bromo substituents, respectively. masterorganicchemistry.com Similarly, reaction with potassium iodide (KI) yields the corresponding aryl iodide, and reaction with copper(I) cyanide (CuCN) introduces a nitrile group. masterorganicchemistry.com Furthermore, heating an aqueous solution of the diazonium salt leads to the formation of a phenol. masterorganicchemistry.com The diazonium group can also be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂). masterorganicchemistry.comnih.gov This suite of reactions allows for extensive diversification of the biphenyl scaffold after the initial amine installation.

Hydrolytic and Oxidative Transformations

The chemical reactivity of this compound and its analogs is significantly influenced by the presence of the amino group and the bromine substituents on the biphenyl framework. These functionalities are susceptible to both hydrolytic and oxidative transformations, leading to a range of derivative compounds.

Hydrolytic Transformations

Hydrolysis reactions involving polybrominated biphenylamines are not extensively documented in standard literature, primarily due to the robust nature of the aryl carbon-nitrogen bond. Direct hydrolytic cleavage of the amine to a hydroxyl group typically requires harsh reaction conditions. However, analogous transformations on related brominated biphenyls have been reported. For instance, the hydrolysis of 4,4'-dibromobiphenyl can yield 4,4'-dihydroxybiphenyl, a key intermediate for liquid crystalline polymers google.com. This suggests that under specific, often forcing, conditions, the amino group in this compound could potentially be converted to a hydroxyl group, yielding 3,5-Dibromobiphenyl-2-ol.

Oxidative Transformations

Oxidative processes offer a more versatile route for the transformation of this compound and its analogs. These reactions can target the amino group, the aromatic rings, or facilitate coupling reactions.

Oxidation of the Amino Group

The primary amino group on the biphenyl scaffold can be oxidized to other nitrogen-containing functionalities. A notable transformation is the oxidation of the amine to a nitro group. In a related polybrominated biphenyl, 2,2′-diamino-3,3′,5,5′-tetrabromobiphenyl, the amino group has been successfully oxidized to a nitro group in a two-step sequence, yielding the corresponding sulfone nitro biphenyl vanderbilt.edu. This type of transformation is crucial for modifying the electronic properties of the biphenyl system.

Oxidative Ring Modification

The biphenyl core itself is subject to oxidative transformations, particularly through enzymatic pathways. Studies using biphenyl dioxygenase from bacterial strains have shown that substituted biphenyls undergo dioxygenation nih.gov. For example, 2,2'-dibromobiphenyl is transformed by dioxygenase into a 2'-substituted 2,3-dihydroxybiphenyl, a process that involves both hydroxylation and the elimination of a bromine atom (dehalogenation) nih.gov. This enzymatic oxidation highlights a pathway for the metabolic degradation and transformation of brominated biphenyls in biological systems. The enzyme preferentially attacks the semi-substituted pair of vicinal ortho and meta carbons nih.gov.

Interactive Data Table: Examples of Oxidative Transformations of Brominated Biphenyls and Analogs

Below is a summary of key oxidative transformations reported for brominated biphenyls and their analogs.

| Starting Material | Reagents/Conditions | Transformation Type | Product | Reference |

| 2,2′-Diamino-3,3′,5,5′-tetrabromobiphenyl | Two-step oxidation sequence | Amine Oxidation | Sulfone nitro biphenyl derivative | vanderbilt.edu |

| 2,2′-Dibromobiphenyl | Biphenyl dioxygenase (enzyme) | Dioxygenation / Dehalogenation | 2'-Bromo-2,3-dihydroxybiphenyl | nih.gov |

| 2,2′-Dihydroxybiphenyl | Biphenyl dioxygenase (enzyme) | Dioxygenation | 2,3,2′-Trihydroxybiphenyl | nih.gov |

Oxidative Coupling Reactions

Oxidative coupling represents a significant class of transformations for aromatic amines, enabling the formation of new carbon-nitrogen or nitrogen-nitrogen bonds. These reactions often employ transition-metal catalysts and an external oxidant.

Amide and Imine Formation: Copper/nitroxyl catalyst systems have been effectively used for the aerobic oxidative coupling of primary amines with alcohols to form amides nih.gov. Similarly, mesoporous molybdenum oxide (meso-MoOx) has been demonstrated as a heterogeneous catalyst for the oxidative homocoupling of benzylamine (B48309) derivatives to form imines, using oxygen as the terminal oxidant osti.gov. These methods are valuable for constructing more complex molecules from simple amine precursors.

Interactive Data Table: Catalyst Systems for Oxidative Coupling of Amines

The following table outlines catalyst systems used in the oxidative coupling of amines, which are applicable to analogs of this compound.

| Catalyst System | Reactants | Coupling Type | Product Functional Group | Reference |

| CuI / tBubpy / ABNO | Primary Amine + Alcohol | Oxidative Amidation | Amide | nih.gov |

| Mesoporous Molybdenum Oxide (meso-MoOx) | Primary Amine | Oxidative Homocoupling | Imine | osti.gov |

Mechanistic Investigations of Reactions Involving 3,5 Dibromobiphenyl 2 Amine

Elucidation of Palladium-Catalyzed C-N Cross-Coupling Mechanisms

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a powerful tool for the formation of arylamines. libretexts.org The general mechanism is understood to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. libretexts.orguwindsor.ca

The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. libretexts.orguwindsor.ca In the case of 3,5-Dibromobiphenyl-2-amine, one of the C-Br bonds would react with the Pd(0) catalyst to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the aryl halide, with aryl bromides generally being more reactive than aryl chlorides. uwindsor.ca

Following the oxidative addition, the amine reactant coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. uwindsor.ca Three-coordinated palladium(II) complexes are often proposed as the key intermediates from which reductive elimination occurs. uwindsor.ca

Table 1: Key Steps in Palladium-Catalyzed C-N Cross-Coupling

| Step | Description | Key Intermediates |

| Oxidative Addition | The aryl halide (e.g., a C-Br bond of this compound) adds to the Pd(0) center, forming a Pd(II) species. | Aryl-Pd(II)-Halide Complex |

| Ligand Exchange/Amination | The amine displaces a ligand on the Pd(II) complex. | Aryl-Pd(II)-Amine Complex |

| Deprotonation | A base removes a proton from the coordinated amine, forming a palladium-amido complex. | Aryl-Pd(II)-Amido Complex |

| Reductive Elimination | The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. | Product (Arylamine), Pd(0) Catalyst |

This table provides a generalized overview of the mechanistic steps.

The choice of ligand is critical for the success of palladium-catalyzed C-N cross-coupling reactions. researchgate.netnih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, have proven to be particularly effective. researchgate.netnih.gov These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. uwindsor.ca

The steric bulk of the ligand can promote the formation of monoligated palladium species, which are often more active in oxidative addition. uwindsor.ca Furthermore, the electron-donating nature of the ligand increases the electron density on the palladium center, which can facilitate the reductive elimination step. nih.gov The development of specialized ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wide range of substrates, including those with challenging electronic and steric properties. researchgate.netnih.gov For instance, the use of specific biaryl phosphine ligands has enabled the amination of unprotected heterocyclic bromides, highlighting the dramatic effect ligands can have on the reaction outcome. nih.gov

Proposed Mechanisms for Copper-Catalyzed Amination Reactions

Copper-catalyzed amination reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods. chemistryviews.org While the exact mechanisms can vary, a common proposal involves the formation of a copper-amide species. princeton.edu

In a typical scenario, the copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide. This species then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination from the resulting copper(III) intermediate would yield the arylamine product and regenerate the active copper(I) catalyst.

Recent advancements have focused on developing more efficient copper-catalyzed amination systems that operate under milder conditions. For example, the use of specific diamine ligands with a copper(I) source and a weaker base has been shown to be effective for the amination of base-sensitive aryl bromides. chemistryviews.org Another proposed mechanism for the direct α-amination of carbonyl compounds using a copper(II) bromide catalyst suggests the in situ generation of an α-bromo carbonyl species, which is then displaced by the amine nucleophile. princeton.edu

Analysis of Free-Radical Pathways in Biaryl Coupling

While many biaryl coupling reactions proceed through organometallic intermediates, free-radical pathways can also be operative, particularly under certain conditions. For instance, the Wurtz-Fittig reaction, which involves the coupling of aryl halides with sodium metal, is thought to proceed via a free-radical mechanism. rsc.org This involves the formation of an aryl radical, which can then dimerize to form the biaryl product.

More contemporary examples include the synthesis of graphene from hexabromobenzene (B166198) and sodium metal, which is proposed to occur through a free-radical C(sp²)-C(sp²) coupling mechanism. chinesechemsoc.org In the context of this compound, harsh reaction conditions or the use of specific radical initiators could potentially lead to the formation of biphenyl-based oligomers or polymers through free-radical pathways. It is important to note that free-radical reactions can sometimes be less selective than their transition-metal-catalyzed counterparts.

Studies on Intramolecular Cyclization and Macrocyclization Mechanisms

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of macrocyclic structures containing a biphenyl (B1667301) unit. Palladium-catalyzed amination reactions have been successfully employed for the synthesis of polyazamacrocycles. researchgate.net

The mechanism of these intramolecular cyclization and macrocyclization reactions follows the same fundamental principles of palladium-catalyzed C-N coupling. However, the efficiency of the macrocyclization is highly dependent on several factors, including the length and flexibility of the linker chain, the reaction concentration (high dilution conditions are often employed to favor intramolecular over intermolecular reactions), and the preorganization of the linear precursor. acs.orgresearchgate.net The presence of rigid structural elements, such as the biphenyl unit in this compound derivatives, can preorganize the molecule into a conformation that favors cyclization. acs.org The transition metal catalyst itself can also act as a template, bringing the reactive ends of the linear precursor into proximity to facilitate the ring-closing step. acs.org

Table 2: Factors Influencing Macrocyclization Efficiency

| Factor | Influence on Macrocyclization |

| Concentration | High dilution favors intramolecular cyclization over intermolecular polymerization. |

| Precursor Conformation | Rigid units or specific conformations can bring reactive ends closer, increasing the effective molarity. acs.org |

| Template Effects | The metal catalyst can act as a template to organize the precursor for cyclization. acs.org |

| Linker Chain | The length and flexibility of the chain connecting the reactive groups are critical. |

This table summarizes key factors that influence the outcome of macrocyclization reactions.

Advanced Derivatization and Structural Modifications of 3,5 Dibromobiphenyl 2 Amine

Synthesis of Polyfunctionalized Biphenyls

The strategic functionalization of the 3,5-Dibromobiphenyl-2-amine core is crucial for creating intermediates for more complex molecular architectures, such as those used in liquid crystals. nih.govvanderbilt.edu A key approach involves the synthesis of hexa- and octasubstituted biphenyls, which can be achieved through metal-mediated convergent synthesis starting from halobenzene precursors. nih.govvanderbilt.edu

A notable example is the synthesis of 2-amino-3,5-dibromo-2′-nitrobiphenyl, a polyfunctionalized biphenyl (B1667301) derivative. vanderbilt.edu The synthesis commences with the partial reduction of 2,2′-dinitrobiphenyl to yield 2-amino-2′-nitrobiphenyl. vanderbilt.edu Subsequent bromination of this amino-nitrobiphenyl in acetic acid selectively introduces two bromine atoms at the 3 and 5 positions of the aminophenyl ring, directed by the activating effect of the amino group, to produce 2-amino-3,5-dibromo-2′-nitrobiphenyl. vanderbilt.edu The efficiency and purity of this reaction are highly dependent on the purity of the starting 2-amino-2′-nitrobiphenyl. vanderbilt.edu

The directing properties of the amino group are instrumental in the regioselective halogenation of the biphenyl system. vanderbilt.edu However, the presence of the amino group can be problematic during subsequent arylation reactions. vanderbilt.edu Therefore, a common strategy involves the conversion of the amino group into another substituent that can activate the halogens for arylation or its temporary protection. vanderbilt.edu

Construction of Macrocyclic and Oligomeric Systems

The bifunctional nature of this compound and its derivatives makes them excellent building blocks for the construction of macrocyclic and oligomeric structures. These systems are of significant interest due to their unique host-guest chemistry and potential applications in materials science and catalysis.

Polyazamacrocycles and Polyazapolyoxamacrocycles

Palladium-catalyzed amination reactions are a powerful tool for the synthesis of polyazamacrocycles and polyazapolyoxamacrocycles from dibromobiphenyl precursors. researchgate.netisuct.ru The reaction of 3,3'-dibromobiphenyl with various linear polyamines and oxadiamines has been shown to produce a range of macrocycles in moderate to good yields. researchgate.netisuct.ru This methodology can be applied to derivatives of this compound to construct novel macrocyclic architectures.

Two primary strategies are employed for the synthesis of these macrocycles:

Stepwise Approach: This involves the initial synthesis of N,N'-bis(bromobiphenyl) substituted polyamines, followed by a final macrocyclization step with another amine. researchgate.netsemanticscholar.org

One-Pot Approach: This method involves the in-situ formation of bis(polyamine) substituted biphenyls, which then react with a dibromobiphenyl to form the macrocycle. semanticscholar.org

The choice of approach and the nature of the polyamine or oxadiamine linker significantly influence the yield of the target macrocycle, with the formation of cyclic oligomers often observed as by-products. researchgate.netisuct.ru

Cyclic Dimers and Trimeric Adducts

During the synthesis of macrocycles from dibromobiphenyl precursors, the formation of cyclic dimers and other oligomers is a common occurrence. researchgate.netisuct.rusemanticscholar.org The relative yields of the monomeric macrocycle versus the cyclic dimer and higher oligomers are influenced by factors such as reaction concentration and the length and flexibility of the linker. isuct.ru For instance, the reaction of 1,3-diaminopropane (B46017) with 3,3'-dibromobiphenyl has been reported to yield a cyclic dimer. semanticscholar.org

In a different context, the 3,5-dibromobiphenyl moiety has been incorporated into molecules that form trimeric adducts with biological macromolecules. researchgate.netunipi.it For example, a dimeric inhibitor featuring two 3,5-dibromobiphenyl groups has been shown to form a trimeric adduct with the MMP-12 homodimer. researchgate.netunipi.itacs.org In this adduct, the two hydroxamic acid groups of the inhibitor chelate the two zinc ions of the MMP-12 homodimer, orienting the 3,5-dibromobiphenyl groups into the S1′ cavities of the enzyme. researchgate.netunipi.itacs.org

Formation of Schiff Bases and Their Metal Coordination Complexes

The amino group of this compound and its derivatives can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). These Schiff bases are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. mdpi.comscielo.org.ar

A relevant example is the synthesis of tridentate chiral Schiff base metal complexes from 2-amino-3,5-dibromobenzaldehyde. jocpr.com In this work, the aldehyde, which can be synthesized from a 2-aminobenzyl alcohol precursor, is reacted with chiral amino alcohols like L-Valinol or L-Phenylalaninol to form the corresponding chiral Schiff bases. jocpr.com These Schiff bases are then complexed with metal acetates, such as copper(II) and nickel(II) acetate, to yield the final metal complexes. jocpr.com

The general procedure for the synthesis of Schiff base metal complexes involves refluxing a solution of the Schiff base ligand and a metal salt in a suitable solvent. scielo.org.ar The resulting complexes are often colored, crystalline solids and can be characterized by various spectroscopic techniques. mdpi.comscielo.org.ar

Synthesis of Dimeric Arylsulfonamide Derivatives Incorporating Biphenyl Moieties

Dimeric arylsulfonamides incorporating the 3,5-dibromobiphenyl moiety have been synthesized and investigated as potent enzyme inhibitors. researchgate.netunipi.it These bivalent molecules are designed to interact with dimeric forms of enzymes, such as ADAM8. researchgate.netunipi.it

The synthesis of these dimeric structures typically involves the coupling of two monomeric units containing the 3,5-dibromobiphenyl group via a suitable linker. acs.org For example, a previously described ADAM17 inhibitor, which contains an arylsulfonamide core and a 3,5-dibromobiphenyl group, has been dimerized using an N,N′-bis(carbamoyl-propyl)-isophthalamide symmetric linker. acs.org The resulting dimeric compound demonstrated significant inhibitory activity against ADAM8. researchgate.netunipi.it The nature and length of the linker can be varied to optimize the inhibitory potency and selectivity of the dimeric compounds. researchgate.net

Incorporation of Additional Functional Groups (e.g., thio, nitro, propylthio)

The this compound scaffold can be further elaborated by the introduction of additional functional groups, such as thio, nitro, and propylthio groups, to create highly functionalized biphenyls. vanderbilt.edu These modifications can be used to fine-tune the electronic and steric properties of the molecule for specific applications.

The introduction of a propylthio group onto the biphenyl core can be achieved through a multi-step sequence starting from an amino-functionalized biphenyl, such as 2-amino-3,5-dibromo-2′-nitrobiphenyl. vanderbilt.edu The process involves diazotization of the amino group, followed by reaction with potassium ethyl xanthate. vanderbilt.edu The resulting xanthate intermediate is then hydrolyzed in the presence of 1-iodopropane (B42940) to yield the desired propylthiobiphenyl derivative. vanderbilt.edu

The nitro group can also be introduced into the biphenyl system. For instance, in the synthesis of 2-amino-3,3′,5,5′-tetrabromo-2′-nitrobiphenyl, a nitro group is already present in one of the phenyl rings from the starting material. vanderbilt.edu Further nitration of biphenyl systems can also be achieved using standard nitrating agents. researchgate.net

These examples highlight the chemical tractability of the this compound framework, allowing for the synthesis of a diverse range of polyfunctionalized molecules with tailored properties.

Comprehensive Spectroscopic and Structural Elucidation of 3,5 Dibromobiphenyl 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,5-Dibromobiphenyl-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The protons on the dibrominated phenyl ring would likely appear as two singlets or narrow doublets in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effects of the bromine atoms and the biphenyl (B1667301) system. The protons of the unsubstituted phenyl ring would present as a more complex multiplet pattern, also in the aromatic region. The amine (-NH₂) protons would give rise to a broad singlet, the chemical shift of which can be highly variable (typically between δ 3.0 and 5.0 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms bonded to bromine (C3 and C5) would be significantly downfield, likely in the range of δ 110-130 ppm. The carbon atom attached to the amino group (C2) would also be influenced, appearing in the region of δ 140-150 ppm. The carbon atom linking the two phenyl rings (C1) and the carbons of the unsubstituted phenyl ring would also have characteristic chemical shifts in the aromatic region (δ 120-140 ppm).

To provide a clearer, albeit predictive, representation, the following interactive table outlines the anticipated ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.20 - 7.40 | - |

| H6 | 7.50 - 7.70 | - |

| Phenyl-H (ortho) | 7.30 - 7.50 | - |

| Phenyl-H (meta) | 7.10 - 7.30 | - |

| Phenyl-H (para) | 7.00 - 7.20 | - |

| NH₂ | 3.5 - 5.0 (broad) | - |

| C1 | - | 138 - 142 |

| C2 | - | 145 - 150 |

| C3 | - | 115 - 120 |

| C4 | - | 128 - 132 |

| C5 | - | 118 - 122 |

| C6 | - | 130 - 134 |

| Phenyl-C (ipso) | - | 139 - 143 |

| Phenyl-C (ortho) | - | 128 - 132 |

| Phenyl-C (meta) | - | 127 - 131 |

| Phenyl-C (para) | - | 126 - 130 |

Note: These are estimated values and actual experimental data may vary.

Variable-Temperature (VT) NMR studies are instrumental in investigating dynamic processes within molecules, such as conformational changes or restricted rotation around single bonds. In substituted biphenyls, rotation around the aryl-aryl single bond can be hindered, leading to the existence of atropisomers.

For this compound, VT-NMR could be employed to study the rotational barrier around the C1-C1' bond. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for the ortho and meta protons (and carbons) of the unsubstituted phenyl ring might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single set of averaged signals, indicating that the rotation has become fast on the NMR timescale. The coalescence temperature can be used to calculate the free energy of activation for the rotational process, providing valuable insight into the conformational dynamics of the molecule. Such studies on related C-glycosylflavones have successfully characterized the presence of rotamers in solution nist.gov.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are particularly diagnostic, typically appearing as two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches. wpmucdn.comlibretexts.org The N-H bending vibration is expected in the 1590-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings would give rise to a series of bands between 1400 and 1600 cm⁻¹. vscht.cz The C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers (below 1000 cm⁻¹).

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch (aromatic) | 1250 - 1360 | Medium to Strong |

| C-Br Stretch | 500 - 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. Aromatic compounds like this compound are expected to exhibit strong UV absorptions due to π-π* transitions within the biphenyl system.

The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. The bromine atoms may also influence the electronic transitions. Typically, substituted biphenyls show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-300 nm. For this compound, the primary π-π* transition would likely be observed in the 250-280 nm range. The exact position and intensity of the absorption bands are sensitive to the solvent polarity. Studies on the UV irradiation of polybrominated diphenyl ethers have demonstrated that substitution patterns significantly affect the λmax nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the accurate determination of the molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous confirmation of the molecular formula.

For this compound (C₁₂H₉Br₂N), the expected exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound. This isotopic signature, combined with the high-resolution mass measurement, provides powerful evidence for the molecular formula.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Oligomer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules, including oligomers and polymers, that are difficult to ionize by other methods. While this compound itself is a small molecule, MALDI-TOF could be invaluable for characterizing oligomers or polymers derived from it.

If this compound were used as a monomer in a polymerization reaction, MALDI-TOF would be the technique of choice to analyze the resulting oligomeric or polymeric products. This method can provide information on the molecular weight distribution, the repeating unit mass, and the end-group composition of the polymer chains. Studies have successfully used MALDI-TOF to analyze oligomers of poly(m-phenyleneisophthalamide), demonstrating its utility in polymer characterization researchgate.net. The analysis of halogenated organic compounds by MALDI-TOF is also an established application researchgate.net.

Single-Crystal X-ray Diffraction Studies

The execution of the following outlined sections requires access to a solved crystal structure file (e.g., a Crystallographic Information File or CIF), from which all subsequent geometric and interaction data are derived.

Precise Molecular Geometry and Conformation Determination

To report on the precise molecular geometry and conformation, crystallographic data is essential. This would involve the extraction and presentation of key structural parameters. For instance, a detailed analysis would require a data table listing:

Bond Lengths (Å): Distances between covalently bonded atoms (e.g., C-C, C-N, C-Br).

Bond Angles (°): Angles formed by three connected atoms (e.g., C-C-C, C-N-H, Br-C-C).

Torsion (Dihedral) Angles (°): Angles describing the rotation around a chemical bond, which are crucial for defining the conformation, particularly the twist between the two phenyl rings of the biphenyl system.

Without an experimentally determined structure, any discussion of these parameters would be purely speculative.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

The analysis of non-covalent interactions is critical for understanding the forces that hold the molecules together in a crystalline solid. For this compound, one would anticipate the presence of:

Hydrogen Bonding: Interactions involving the amine (-NH₂) group, where the hydrogen atoms act as donors and the nitrogen atom can act as an acceptor. The precise geometry (donor-acceptor distance, angle) of these bonds can only be determined from diffraction data.

Halogen Bonding: The bromine atoms on the biphenyl core can act as electrophilic regions (σ-holes) and interact with nucleophiles. Identifying and characterizing these interactions requires knowledge of the intermolecular Br···X distances and C-Br···X angles. rsc.orgresearchgate.netchemspider.com

A quantitative analysis, including a table of interaction distances and angles, cannot be performed without the underlying crystallographic data.

Investigation of Crystal Packing and Supramolecular Architecture

Due to the absence of a published single-crystal X-ray structure for this compound in the searched scientific literature and databases, it is not possible to generate the requested detailed and scientifically accurate article. The necessary foundational data for a comprehensive discussion of its molecular geometry, intermolecular interactions, and supramolecular architecture is currently unavailable.

Computational Chemistry and Theoretical Characterization of 3,5 Dibromobiphenyl 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular structures and electronic properties. nih.gov For 3,5-Dibromobiphenyl-2-amine, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are used to determine the most stable geometric configuration of the molecule in its ground state. researchgate.net This process, known as geometry optimization, minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

The optimized structure provides the foundation for calculating a host of electronic properties that govern the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and polarizability; a smaller gap generally implies higher reactivity. nih.govmdpi.com

Further analysis yields global reactivity descriptors which quantify the chemical behavior of the molecule. ichem.md These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. mdpi.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In this compound, the electronegative bromine and nitrogen atoms, along with the π-electron clouds of the biphenyl (B1667301) rings, are expected to be key features on the MEP map.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on calculations of analogous aromatic compounds. Actual values would require specific computation.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.40 Å |

| C-C (within rings) | ~1.39 - 1.41 Å |

| C-C (inter-ring) | ~1.49 Å |

| C-N-H Bond Angle | ~112° |

| C-C-Br Bond Angle | ~120° |

Table 2: Predicted Electronic Properties of this compound from DFT Calculations Note: Values are hypothetical, based on typical results for similar molecules, to illustrate the output of DFT analysis.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Electrophilicity Index (ω) | 2.68 eV |

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical insights into its interactions with biological macromolecules, such as proteins or DNA, which is a key aspect of computer-aided drug design. nih.govresearchgate.net These simulations model the behavior of the ligand within a biological target's binding site, helping to predict binding affinity, stability, and the specific intermolecular forces at play. mdpi.com

A typical MD simulation setup involves placing the ligand into the binding site of a solvated biomolecule. The system's behavior is then simulated for a defined period (nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. mdpi.com The accuracy of these simulations is highly dependent on the chosen force field (e.g., CHARMM, AMBER, GROMOS), which defines the potential energy of the system. nih.gov For halogenated compounds like this compound, specialized force field parameters may be required to accurately model interactions such as halogen bonding—an important non-covalent interaction involving the bromine atoms. nih.govnih.gov

Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex over time. researchgate.net

Flexibility of Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are directly involved in ligand binding. researchgate.net

Key Intermolecular Interactions: The simulation can be analyzed to identify persistent hydrogen bonds (involving the -NH2 group), hydrophobic interactions (with the biphenyl rings), and halogen bonds (with the bromine atoms). nih.gov

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the simulation snapshots to estimate the binding free energy, providing a quantitative measure of binding affinity. mdpi.com

Table 3: Typical Setup for an MD Simulation of this compound with a Target Protein

| Parameter | Example Specification |

|---|---|

| Force Field | CHARMM36m (protein), CGenFF (ligand) |

| Water Model | TIP3P |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |

| Simulation Box | Triclinic, 12 Å water layer |

| Simulation Time | 100-200 ns |

| Temperature | 310 K (NVT/NPT ensemble) |

| Pressure | 1 atm (NPT ensemble) |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy |

Molecular Orbital Theory and Prediction of Electronic Properties

Molecular Orbital (MO) theory provides a detailed description of the electronic structure of a molecule by considering electrons to be distributed in a series of molecular orbitals that extend over the entire molecule. youtube.comresearchgate.net This approach is fundamental to understanding a molecule's electronic transitions, reactivity, and bonding characteristics. The orbitals of primary interest are the frontier molecular orbitals—the HOMO and LUMO. taylorandfrancis.com

For this compound, the HOMO is expected to be primarily localized on the more electron-rich portions of the molecule, likely the aminobiphenyl core, reflecting its capacity as an electron donor. The LUMO, conversely, would be distributed over the regions of the molecule that can best accommodate an additional electron, potentially involving contributions from the bromine atoms and the π-systems of the rings. The spatial distribution and energy of these orbitals dictate the molecule's behavior in chemical reactions. taylorandfrancis.com

The energy gap between the HOMO and LUMO is a central concept in Frontier Molecular Orbital Theory. A small gap suggests that the molecule can be easily excited, making it more reactive and a "soft" molecule. mdpi.com A large gap indicates higher stability and "hardness". mdpi.comemerginginvestigators.org These concepts are quantified by the global reactivity descriptors mentioned in section 6.1. Analysis of the composition of the frontier orbitals can also predict the sites for electrophilic (where the HOMO density is highest) and nucleophilic (where the LUMO density is highest) attack. Furthermore, Time-Dependent DFT (TD-DFT) calculations can use the MO framework to predict the molecule's UV-visible absorption spectrum, correlating electronic transitions between molecular orbitals with specific absorption wavelengths. nih.gov

Table 4: Global Reactivity Descriptors Derived from Frontier Orbitals Note: These descriptors provide a quantitative basis for the qualitative concepts of MO theory.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |

Computational Modeling for Mechanistic Insights in Catalytic Reactions

Computational modeling, particularly using DFT, is an invaluable tool for elucidating the complex mechanisms of catalytic reactions at the molecular level. iciq.org For a substrate like this compound, which features two C-Br bonds, computational studies can provide deep insights into its participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. iciq.orgpitt.edu

Mechanistic studies involve mapping the entire potential energy surface of a proposed catalytic cycle. This is achieved by:

Identifying Intermediates: Calculating the optimized structures and energies of all plausible intermediates in the catalytic cycle (e.g., oxidative addition complex, transmetalation intermediate, reductive elimination precursor).

Locating Transition States: Finding the transition state structures that connect these intermediates. A transition state is a first-order saddle point on the potential energy surface and represents the highest energy barrier along the reaction coordinate.

For this compound, a key question for a cross-coupling reaction would be the selectivity between the two C-Br bonds. Computational modeling could predict which bromine atom (at position 3 or 5) undergoes oxidative addition to the metal catalyst first by comparing the activation energy barriers for both pathways. pitt.edu Such studies can rationalize experimentally observed outcomes and guide the design of new catalysts or reaction conditions to improve yield and selectivity. nih.gov The insights gained are crucial for optimizing existing synthetic routes and discovering novel chemical transformations. iciq.org

Advanced Applications and Research Frontiers for 3,5 Dibromobiphenyl 2 Amine in Materials Science and Chemical Biology

Integration into Porous Organic Materials (POFs) and Frameworks

Porous Organic Frameworks (POFs) are a class of materials characterized by their high surface areas and tunable pore structures. The incorporation of specific organic linkers, such as derivatives of dibromobiphenyl, allows for the synthesis of frameworks with tailored properties for various applications.

While direct research on the integration of 3,5-Dibromobiphenyl-2-amine into POFs is not extensively documented in the provided results, the use of similar dibromobiphenyl compounds as linkers in the synthesis of Element Organic Frameworks (EOFs) highlights the potential of this class of molecules. For instance, 4,4'-dibromobiphenyl (B48405) has been utilized to create EOFs with permanent porosity and high catalytic activity. mdpi.com These frameworks, which are connected by elements like tin, antimony, and bismuth, exhibit significant specific surface areas and a flexible, amorphous structure. mdpi.com The successful use of a dibromobiphenyl isomer suggests that this compound could also serve as a valuable linker, potentially introducing additional functionality due to its amino group. The amino group could act as a site for post-synthetic modification or influence the framework's interaction with guest molecules.

The synthesis of porous aromatic frameworks (PAFs) through methods like the Yamamoto coupling of bromo-aromatics further underscores the utility of dibrominated biphenyls in creating porous materials. rsc.org For example, the homocoupling of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene results in a network with a high Brunauer–Emmett–Teller (BET) surface area. rsc.org This demonstrates the principle of using brominated aromatic compounds to build robust, porous structures.

Development of Fluorescent Materials and Optical Sensors

Derivatives of this compound are instrumental in the development of fluorescent materials and optical sensors due to their unique photophysical properties. These materials can be designed to exhibit changes in their fluorescence in response to specific analytes, making them valuable for detection and sensing applications.

Enantioselective Fluorescent Detection Systems

The development of fluorescent probes for the enantioselective recognition of chiral molecules is a significant area of research. While the direct use of this compound was not detailed, studies on related chiral biphenyl (B1667301) derivatives demonstrate the potential of this structural motif. For example, optically active 3,3'-diaminosubstituted biphenyl derivatives have been synthesized and shown to act as enantioselective fluorescent detectors for amino alcohols. researchgate.netresearchgate.net These systems operate on the principle that the interaction between the chiral probe and each enantiomer of the analyte results in a different fluorescent response, allowing for their differentiation. researchgate.net The strategy often involves modifying the biphenyl structure with fluorophore groups and specific binding sites to enhance selectivity and sensitivity. researchgate.netnsf.gov

| Sensor Type | Analyte | Key Feature |

| BINOL-based fluorescent probe | Prolinol | Chemoselective and enantioselective fluorescence enhancement. nsf.gov |

| BisBINOL-based fluorescent probe | Amino acids | Expanded substrate scope and good enantioselective responses for 17 common amino acids. nsf.gov |

| 3,3'-diaminosubstituted biphenyl derivatives | 2-amino-1-propanol | Different changes in fluorescence spectra for each enantiomer. researchgate.netresearchgate.net |

Optical Sensing of Metal Cations

Derivatives of dibromobiphenyls have been successfully employed as molecular probes for the detection of various metal cations. researchgate.net These sensors typically work through a "turn-off" or "turn-on" fluorescence mechanism, where the presence of a metal ion either quenches or enhances the fluorescence of the probe.

For instance, certain macrocyclic derivatives of 3,3'-dibromobiphenyl have been shown to be effective fluorescent probes for cations such as Cu(II), Al(III), Cr(III), and In(III). researchgate.netresearchgate.net The changes in the fluorescence spectra upon the addition of metal perchlorates are characteristic for each ion, enabling their detection. researchgate.net The design of these sensors often involves incorporating specific chelating units into the biphenyl structure to achieve selectivity for particular metal ions. For example, hydrogels formed from self-assembling compounds have been used to detect Cu²⁺, Fe³⁺, and Hg²⁺ through fluorescence quenching or ratiometric changes. mdpi.com

| Detected Metal Cation | Sensor Characteristic | Reference |

| Cu(II), Al(III), Cr(III), In(III) | Characteristic changes in fluorescence spectra. | researchgate.netresearchgate.net |

| Al(III) | Multiple emission enhancement. | researchgate.net |

| Hg(II) | Strong fluorescence enhancement. | researchgate.net |

| Mg(II), Ca(II) | Fluorescence enhancement with a red shift. | researchgate.net |

| Cu(II) | Colorimetric sensing and fluorescence quenching. | researchgate.net |

Applications in Supramolecular Chemistry and Host-Guest Systems

The ability of this compound and its analogs to participate in non-covalent interactions makes them valuable components in the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures.

Design of Molecular Containers and Sorptive Materials

The rigid structure of the biphenyl unit makes it a suitable scaffold for the construction of molecular containers and sorptive materials. Research on doping N-phenylnaphthalen-2-amine (PNA) into a crystalline 4,4′-dibromobiphenyl (DBBP) matrix has demonstrated the creation of host-guest systems with interesting photophysical properties, such as strong and persistent room-temperature phosphorescence (RTP). researchgate.net This indicates that the dibromobiphenyl structure can effectively host guest molecules and influence their electronic behavior. While this example uses a different isomer, it highlights the potential of the dibromobiphenyl framework in creating materials for hosting guest molecules.

Exploration of Halogen Bonding in Self-Assembly

Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base. semanticscholar.orgacs.org The bromine atoms in this compound can act as halogen bond donors, driving the self-assembly of molecules into well-defined architectures. This interaction is crucial in crystal engineering and the design of supramolecular materials. semanticscholar.org

Q & A

What are the established synthetic routes for 3,5-Dibromobiphenyl-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of brominated aromatic amines often involves electrophilic substitution or coupling reactions. For example, 3,5-dibromoaniline derivatives can be synthesized via Ullmann coupling or direct bromination of aniline precursors. describes a procedure using 3,5-dibromoaniline as a starting material, heated with triethyl orthoformate and diethyl phosphite at 120°C for 16 hours . Optimizing reaction conditions (e.g., catalyst choice, temperature, stoichiometry) is critical. For bromination, using Lewis acids like FeBr₃ or adjusting solvent polarity (e.g., DCM vs. DMF) can enhance regioselectivity and yield. Monitoring via TLC or GC-MS is recommended to track intermediate formation.

How can discrepancies in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural confirmation?

Advanced Analysis:

Discrepancies between NMR (solution state) and X-ray diffraction (solid state) data may arise from conformational flexibility or crystal-packing effects. For example, torsional angles in the biphenyl moiety might differ between solution and solid states. Using SHELXL ( ) for crystallographic refinement ensures precise bond-length and angle measurements . Cross-validate with computational methods (DFT calculations) to model solution-state conformers. If NMR signals suggest multiple species, variable-temperature NMR or DOSY experiments can clarify dynamic processes.

What advanced techniques are recommended for characterizing electronic properties of this compound?

Methodological Answer:

UV-Vis spectroscopy and cyclic voltammetry (CV) are key for studying electronic transitions and redox behavior. The bromine atoms’ electron-withdrawing effects can be quantified via Hammett substituent constants. Computational tools (e.g., Gaussian, ORCA) can model HOMO-LUMO gaps and charge distribution. For solid-state analysis, single-crystal XRD (utilizing the Cambridge Structural Database, ) provides insights into π-π stacking or halogen bonding interactions .

How should researchers address stability challenges during storage and handling of this compound?

Safety and Stability:

Brominated amines are light- and oxygen-sensitive. Store under inert gas (Ar/N₂) at –20°C in amber vials. and emphasize using PPE (gloves, goggles) and avoiding skin contact due to potential reactivity . Conduct stability studies via accelerated aging (e.g., 40°C/75% RH for 1 month) and monitor degradation by HPLC.

What mechanistic insights are critical for designing derivatives of this compound?

Advanced Research Focus:

The bromine atoms’ positions influence reactivity in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Mechanistic studies should map substituent effects on reaction kinetics. For example, steric hindrance at the 3,5-positions may slow catalysis. Use isotopic labeling (²H/¹³C) or in-situ IR to track intermediates. ’s synthesis of related dibromophenyl derivatives highlights the role of protecting groups (e.g., methanol in (4-amino-3,5-dibromophenyl)methanol) to direct functionalization .

How can computational modeling aid in predicting the biological activity of this compound derivatives?

Methodology:

Molecular docking (AutoDock, Schrödinger) can predict binding affinities to target proteins (e.g., enzymes or receptors). QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability. ’s analysis of fluorinated benzoic acids demonstrates how substituents alter solubility and bioactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition).

What strategies optimize purity for this compound in multi-step syntheses?

Basic Protocol:

Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for purification. Monitor purity via HPLC (C18 column, UV detection at 254 nm). For trace metal removal (from catalysts), employ chelating resins. ’s synthesis emphasizes rigorous drying of reagents to avoid side reactions .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Analysis:

The 3,5-dibromo substitution creates steric bulk, potentially hindering transmetalation in palladium-catalyzed reactions. Electronic effects (strong σ-withdrawal) may slow oxidative addition. Mitigate by using bulky ligands (e.g., XPhos) or elevated temperatures. ’s bis(3-methoxyphenyl)amine synthesis illustrates how substituent electronic profiles affect coupling efficiency .

What are the best practices for resolving conflicting data in reaction yield reporting?

Data Contradiction Resolution:

Systematically document variables (catalyst loading, solvent purity, reaction scale). Reproduce under controlled conditions and compare with literature (e.g., vs. 16). Use statistical tools (e.g., ANOVA) to identify significant factors. Publish detailed experimental logs to enhance reproducibility.

How can researchers leverage the Cambridge Structural Database (CSD) for designing novel this compound analogs?

Methodology:

Search the CSD ( ) for similar structures to extract bond-length trends, packing motifs, and hydrogen-bonding patterns. Use Mercury software to overlay structures and identify substituent effects. For example, analogs with nitro or methyl groups can be designed based on steric/electronic similarities to entries in the CSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.